Epitestosterone

Description

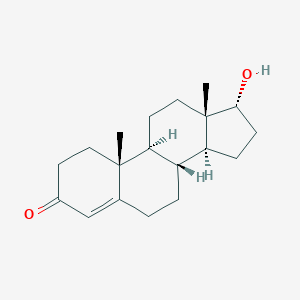

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMGGOZAMZWBJJ-KZYORJDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022329 | |

| Record name | Epitestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epitestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-30-1 | |

| Record name | Epitestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epitestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitestosterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07768 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epitestosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epitestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 481-30-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPITESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48L726977Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epitestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Epitestosterone: A Comprehensive Technical Guide on its Discovery, History, and Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitestosterone (17α-hydroxy-4-androsten-3-one) is the naturally occurring, biologically active 17α-epimer of testosterone (B1683101). Initially identified in 1947 as a seemingly inert metabolite, decades of research have unveiled its multifaceted role as an endogenous antiandrogen, a competitive inhibitor of the 5α-reductase enzyme, and a crucial biomarker in anti-doping analytics. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the seminal experimental protocols that defined its biological functions. It presents a comprehensive summary of its physicochemical properties, tissue- and fluid-specific concentrations, and its intricate biosynthetic pathways. This document is intended to serve as a core reference for researchers in endocrinology, pharmacology, and drug development, offering detailed methodologies, quantitative data, and pathway visualizations to facilitate further investigation into this unique steroid.

Discovery and Early History

Initial Identification

This compound was first reported in 1947 by Clark and Kochakian.[1] It was identified as a metabolite formed during the incubation of testosterone with rabbit liver slices.[1] For many years following its discovery, this compound was considered a biologically inactive byproduct of androgen metabolism.[2]

Early Analytical Methods for Isolation and Identification

The initial identification and subsequent characterization of this compound and other steroids in the mid-20th century relied on pioneering chromatographic techniques. Paper chromatography, as described by Bush in 1952, was a fundamental method for separating steroids from biological extracts based on their polarity.[3][4] This technique, along with other early methods of extraction and purification, was crucial in isolating steroids from complex biological matrices for further study.[5]

Physicochemical Properties

This compound is a C19 steroid and an androstanoid, structurally differing from testosterone only in the orientation of the hydroxyl group at the C-17 position.[6]

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₈O₂ | [6] |

| Molar Mass | 288.42 g/mol | [7] |

| Melting Point | 218-220 °C | [7] |

| CAS Number | 481-30-1 | [8] |

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | [1] |

Biosynthesis of this compound

The biosynthesis of this compound is not as fully elucidated as that of testosterone but is understood to parallel its formation, originating from cholesterol.[9][10][11][12] It is synthesized via the Δ5-steroid pathway from pregnenolone.[1] A key precursor is 5-androstene-3β,17α-diol.[1] The pathway involves a series of enzymatic reactions primarily occurring in the testes, with some contribution from the adrenal glands.[6][13]

Biological Activity and Experimental Protocols

For decades, this compound was considered biologically inert. However, research beginning in the late 1980s revealed its significant antiandrogenic properties.[14]

Antiandrogenic Activity: The Hamster Flank Organ Model

The hamster flank organ is a sebaceous gland structure sensitive to androgen stimulation, making it a valuable model for studying the effects of androgens and antiandrogens.[15][16][17][18][19]

-

Animal Model : Mature male or testosterone-stimulated female Syrian golden hamsters are used.[15][18]

-

Androgen Stimulation : In female hamsters, a silastic capsule containing testosterone is implanted subcutaneously to induce growth of the flank organ.[19]

-

Test Compound Administration : The test compound (e.g., this compound) is applied topically to the flank organ or administered systemically.[15]

-

Duration : The treatment period typically lasts for several weeks.[19]

-

Endpoint Measurement : The size of the flank organ is measured (e.g., the product of the greatest longitudinal and transverse diameters).[18] Histological analysis is performed to assess changes in the surface area of the sebaceous glands.[15]

-

Interpretation : A reduction in the size of the testosterone-stimulated flank organ and sebaceous glands indicates antiandrogenic activity.[16]

Androgen Receptor Binding

This compound exerts its antiandrogenic effects in part by acting as a weak competitive antagonist of the androgen receptor (AR).[6]

This assay measures the ability of a test compound to compete with a high-affinity radiolabeled androgen for binding to the AR.[20][21][22][23][24][25][26]

-

Receptor Source : Cytosol from the ventral prostate of rats, which is rich in androgen receptors, is commonly used.[21] Recombinant human AR is also utilized.[23]

-

Radioligand : A radiolabeled androgen with high affinity for the AR, such as [³H]-Dihydrotestosterone (DHT) or [³H]-R1881, is used.[21][22]

-

Assay Procedure :

-

A constant amount of the AR preparation and the radioligand are incubated in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

-

Incubation is carried out to allow the binding to reach equilibrium.

-

The bound and free radioligand are separated (e.g., using a hydroxyapatite (B223615) slurry or through filtration).[22]

-

The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

-

Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated.[22]

Inhibition of 5α-Reductase

This compound is also a potent inhibitor of 5α-reductase, the enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[6]

This assay measures the ability of a test compound to inhibit the enzymatic conversion of testosterone to DHT.[27][28][29][30]

-

Enzyme Source : Microsomal preparations from rat liver or prostate, or cell lines expressing 5α-reductase, are used as the enzyme source.[28][30]

-

Substrate : Testosterone, often radiolabeled (e.g., [³H]-testosterone), is used as the substrate.[28]

-

Cofactor : NADPH is required as a cofactor for the reaction.

-

Assay Procedure :

-

The enzyme preparation is incubated with the substrate and cofactor in the presence of varying concentrations of the test inhibitor (e.g., this compound).

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is stopped, and the steroids (testosterone and DHT) are extracted.

-

The substrate and product are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[28]

-

The amount of product (DHT) formed is quantified.

-

-

Data Analysis : The concentration of the inhibitor that reduces enzyme activity by 50% (IC₅₀) is determined.

Quantitative Data

Concentrations in Human Tissues and Fluids

| Tissue/Fluid | Concentration | Age Group/Condition | Reference |

| Plasma | Similar to or higher than testosterone | Pre-pubertal boys | [31] |

| ~10 times lower than testosterone | Adult men | [31][32] | |

| Prostate (Hyperplastic Tissue) | ~2 times higher than testosterone | Men aged 55-82 | [2][31] |

| ~ half that of dihydrotestosterone | Men aged 55-82 | [2][31] | |

| Comparable to androstenedione | Men aged 55-82 | [2][31] | |

| Seminal Plasma | Generally lower than in blood plasma | Adults | [33] |

Biological Activity Data

| Parameter | Value | Reference |

| Androgen Receptor Binding Affinity (Ki) | 29.8 nmol/L | [2] |

Urinary Testosterone to this compound (T/E) Ratio

The T/E ratio in urine is a cornerstone of anti-doping tests for exogenous testosterone administration.[6] Since the administration of testosterone does not affect endogenous this compound levels, an elevated T/E ratio can indicate doping.[6][34]

| Population | Mean T/E Ratio | Notes | Reference |

| Healthy Adult Males | ~1:1 | [6] | |

| Australian Athletes | 1.15:1 | [6] | |

| Healthy Male Volunteers (ins/del genotype) | 1.4 | Baseline | [35] |

| Healthy Male Volunteers (ins/ins genotype) | 2.3 | Baseline | [35] |

Conclusion

From its humble discovery as a metabolic byproduct, this compound has emerged as a steroid with significant and complex biological roles. Its functions as an endogenous antiandrogen and a 5α-reductase inhibitor position it as a key regulator of androgen-dependent processes. The distinct separation of its metabolic pathway from that of exogenous testosterone has also rendered it an invaluable tool in the fight against doping in sports. The detailed experimental protocols, quantitative data, and pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals. Further exploration into the precise mechanisms of this compound's action and its potential therapeutic applications is a promising avenue for future research in steroid biochemistry and pharmacology.

References

- 1. This compound | C19H28O2 | CID 10204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Methods of paper chromatography of steroids applicable to the study of steroids in mammalian blood and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound CAS#: 481-30-1 [m.chemicalbook.com]

- 8. This compound | 481-30-1 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of steroids | PPT [slideshare.net]

- 11. FIGURE 1. [Pathways of testosterone biosynthesis and...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The metabolism of this compound by rabbit tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. imavita.com [imavita.com]

- 16. Evaluation of the hamster flank organ test for the screening of anti-androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The hamster flank organ model: is it relevant to man? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Guess What! - ESTP Case 8 [eurotoxpath.org]

- 19. Hair follicle response of the golden Syrian hamster flank organ to continuous testosterone stimulation using silastic capsules [pubmed.ncbi.nlm.nih.gov]

- 20. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 25. revvity.com [revvity.com]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. This compound in human blood and prostatic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Plasma levels of this compound from prepuberty to adult life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Occurrence and reproductive roles of hormones in seminal plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Testosterone/epitestosterone ratio in urine: a possible diagnostic tool in the disclosure of exogenous testosterone administration [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

Endogenous production of epitestosterone in females

An In-depth Technical Guide on the Endogenous Production of Epitestosterone in Females

Executive Summary

This compound (17α-testosterone) is a naturally occurring endogenous steroid and an epimer of testosterone (B1683101).[1] While its physiological role is not as extensively characterized as that of testosterone, it is a crucial biomarker, particularly in the context of anti-doping and endocrinology.[2][3] In females, this compound is produced in smaller quantities, and its levels are subject to dynamic changes influenced by age, the menstrual cycle, and various genetic and exogenous factors.[4][5] This technical guide provides a comprehensive overview of the endogenous production of this compound in females, detailing its biosynthesis, physiological concentrations, regulatory mechanisms, and metabolism. Furthermore, it presents detailed experimental protocols for its quantification and visualizes key pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction

Testosterone is recognized as an essential hormone for women, mediating physiological actions both directly and through its conversion to estradiol.[6] Its epimer, this compound, differs only in the orientation of the hydroxyl group at the C17 position.[1] Although long considered biologically inert, this compound is now understood to possess weak anti-androgenic properties, acting as a competitive antagonist of the androgen receptor and a potent inhibitor of 5α-reductase, the enzyme that converts testosterone to the more potent dihydrotestosterone (B1667394) (DHT).[1][4]

The primary clinical and regulatory significance of this compound lies in its use as a natural internal standard for testosterone.[7] The urinary testosterone/epitestosterone (T/E) ratio is a key parameter in anti-doping tests to detect the exogenous administration of testosterone.[3][8] A comprehensive understanding of the endogenous factors that govern this compound production in females is therefore critical for the accurate interpretation of steroid profiles in both clinical and regulatory settings. This guide synthesizes current knowledge on the topic, with a focus on biosynthesis, regulation, and state-of-the-art analytical methodologies.

Biosynthesis of this compound

The production of this compound is intrinsically linked to the main steroidogenic pathway that synthesizes androgens from cholesterol.[9]

Steroidogenic Precursors and the Role of CYP17A1

All steroid hormones are derived from cholesterol.[9] The initial steps of steroidogenesis occur in the mitochondria, leading to the formation of pregnenolone (B344588). Pregnenolone is then transported to the endoplasmic reticulum, where the key enzyme Cytochrome P450 17A1 (CYP17A1) plays a pivotal role.[10][11] CYP17A1 possesses two distinct enzymatic activities:

-

17α-hydroxylase activity: This activity converts pregnenolone and progesterone (B1679170) into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. This step is essential for the production of both glucocorticoids and sex hormones.[11][12][13]

-

17,20-lyase activity: This activity cleaves the C17-C20 bond of 17α-hydroxypregnenolone to form dehydroepiandrosterone (B1670201) (DHEA), a critical precursor for androgens and estrogens.[10][11][12]

These reactions lead to the formation of the primary androgen precursors, DHEA and androstenedione (B190577).[9] In females, these androgens are produced in both the ovaries and the adrenal glands.[14]

Formation and Sites of Production

The exact biosynthetic pathway of this compound has not been fully elucidated, but it is understood to be formed from androgen precursors.[7] It is considered a minor metabolite of androstenedione and testosterone.[4] The peripheral conversion of androstenedione and testosterone can account for a small fraction (less than 5%) of the total urinary this compound excretion.[4] The primary sites of production are believed to be the adrenal glands and the ovaries, paralleling the synthesis of testosterone.[4][14] Human sclerocystic ovaries have been shown to produce this compound in vitro.[4]

The diagram below illustrates the central role of CYP17A1 in producing the androgen precursors that lead to the formation of both testosterone and this compound.

Caption: Key steps in androgen biosynthesis leading to testosterone and this compound.

Physiological Levels and Dynamics in Females

The concentration of this compound in females is subject to significant variation based on age and hormonal status.

Plasma and Urinary Concentrations

This compound circulates in plasma and is excreted in urine, primarily as a glucuronide conjugate.[4] The typical concentrations are summarized in the table below.

| Parameter | Value Range | Reference |

| Plasma Concentration (Adult Females) | ~1.2 nmol/L | [4] |

| Urinary Excretion (Adult Females) | 80–500 nmol/day | [4] |

| Urinary Concentration (Healthy Females) | 5.1 - 15.1 ng/mL | [15] |

Note: Concentrations can vary significantly based on the analytical method used, individual genetics, and menstrual cycle phase.

Age and Menstrual Cycle Variations

In females, serum this compound concentration peaks around 20 years of age, declines until menopause, and then shows a pronounced increase in postmenopausal women.[4]

The menstrual cycle is a major confounder of the female steroid profile.[5] this compound levels are significantly affected by the different phases, with a median concentration increase of up to 133% observed during the ovulatory phase compared to the follicular phase.[5] This fluctuation leads to a corresponding decrease in the T/E ratio during ovulation.[16]

Regulation and Influencing Factors

The endogenous production and excretion of this compound are regulated by a complex interplay of genetic and external factors.

| Factor | Effect on this compound | Mechanism / Notes | Reference |

| Menstrual Cycle | ▲ Increased levels during ovulation | Hormonal fluctuations, particularly changes in gonadotropins, likely modulate steroidogenic enzyme activity. | [5][16] |

| Hormonal Contraceptives (HC) | ▼ Decreased urinary excretion | HC use can lower urinary this compound levels by ~40%. The exact mechanism is not fully elucidated but may involve suppression of endogenous steroidogenesis. | [17] |

| CYP17A1 Gene Polymorphism | ▼ Decreased urinary excretion | A promoter polymorphism (T allele) is associated with lower urinary this compound concentration in females. | [17] |

| UGT2B17 Gene Polymorphism | No direct effect on production | This polymorphism primarily affects testosterone glucuronidation, thus altering the T/E ratio without directly changing this compound levels. | [8][17] |

| Polycystic Ovary Syndrome (PCOS) | Variable, often elevated T/E ratio | PCOS is characterized by hyperandrogenism. While this compound itself may not be a primary marker, the T/E ratio can be elevated.[2][18][19] | [20][21] |

Metabolism and Excretion

Like other steroid hormones, this compound is metabolized to facilitate its excretion from the body. The primary metabolic pathway is glucuronidation, a Phase II conjugation reaction that increases the water solubility of the steroid.[22]

This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Specific UGT isoforms show distinct substrate preferences. While UGT2B17 is the most active enzyme in testosterone glucuronidation, UGT2B7 is the principal enzyme responsible for conjugating this compound.[23] This differential metabolism is a key factor underpinning the utility of the T/E ratio, as genetic variations or substances affecting these enzymes can alter the ratio of the excreted glucuronides.[23][24]

Caption: Glucuronidation of this compound by UGT2B7 for urinary excretion.

Methodologies for Quantification

Accurate quantification of this compound, often in parallel with testosterone, is essential for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard analytical technique due to its high sensitivity and specificity.[25]

Experimental Protocol: Quantification of this compound in Urine by LC-MS/MS

This protocol provides a generalized workflow for the analysis of total this compound (free and conjugated).

1. Materials and Reagents:

-

This compound and Testosterone certified reference standards.

-

Isotopically labeled internal standards (e.g., d3-epitestosterone, d3-testosterone).

-

β-glucuronidase from E. coli.[26]

-

Phosphate (B84403) or acetate (B1210297) buffer (pH ~6.8-7.0).

-

Liquid-liquid extraction solvent: Methyl tert-butyl ether (MTBE) or a mixture of MTBE and ethyl acetate (EtAc).[27][28]

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water.

-

Formic acid (for mobile phase).

2. Sample Preparation (Deconjugation and Extraction):

-

Pipette 1-3 mL of urine into a silanized glass tube.[26]

-

Add an appropriate volume of the internal standard working solution.

-

Add 1 mL of phosphate buffer (e.g., 0.2 M, pH 7.0) and vortex.[29]

-

Add 50-100 µL of β-glucuronidase solution.

-

Incubate the mixture in a water bath at 55-60°C for 1-3 hours to hydrolyze the glucuronide conjugates.

-

After incubation, allow the sample to cool to room temperature.

-

Add 5 mL of MTBE (or MTBE/EtAc mixture), vortex vigorously for 5-10 minutes for liquid-liquid extraction.[28]

-

Centrifuge at ~3000 rpm for 5 minutes to separate the phases.

-

Transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-55°C.[28]

-

Reconstitute the dried residue in 100-200 µL of the initial mobile phase (e.g., 50% methanol in water).[28]

3. LC-MS/MS Analysis:

-

Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A reverse-phase column, such as a C18 or PFP (pentafluorophenyl) column, is typically used for steroid separation.[25][28]

-

Mobile Phase B: Methanol or acetonitrile with 0.1-0.2% formic acid.[25][30]

-

Gradient Elution: A gradient from ~50-60% B to 95-100% B over 10-15 minutes is used to elute the steroids.[28]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. At least two specific precursor-to-product ion transitions should be monitored for each analyte and internal standard to ensure specificity.

The entire workflow, from sample collection to data analysis, is depicted in the diagram below.

Caption: Workflow for LC-MS/MS analysis of this compound in urine samples.

Conclusion and Future Directions

The endogenous production of this compound in females is a complex process governed by the general steroidogenic pathway and influenced by a host of factors including genetics, age, and the menstrual cycle. While its direct physiological actions are subtle compared to testosterone, its role as a critical biomarker is well-established. For researchers and drug development professionals, understanding the baseline physiology and factors that modulate this compound levels is paramount for interpreting steroid profiles, assessing the effects of new chemical entities on steroidogenesis, and designing clinical trials.

Future research should aim to fully elucidate the specific enzymes and regulatory networks responsible for the conversion of androstenedione to this compound. Further investigation into the impact of various disease states beyond PCOS on this compound metabolism is also warranted. Finally, the development of more refined, population-specific reference ranges that account for genetic polymorphisms and hormonal status will continue to improve the diagnostic accuracy of the T/E ratio in both clinical endocrinology and sports medicine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Testosterone / EPI-Testosterone (Pre-menopausal) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Testosterone/epitestosterone ratio in urine: a possible diagnostic tool in the disclosure of exogenous testosterone administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hormonebalance.org [hormonebalance.org]

- 5. Urinary steroid profile in relation to the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Testosterone in women--the clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Doping test results dependent on genotype of uridine diphospho-glucuronosyl transferase 2B17, the major enzyme for testosterone glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reproductive Steroid Hormones: Synthesis, Structure, and Biochemistry - The Clinical Utility of Compounded Bioidentical Hormone Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CYP17A1 gene: MedlinePlus Genetics [medlineplus.gov]

- 12. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Androgen production in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. The Impact of Genetics and Hormonal Contraceptives on the Steroid Profile in Female Athletes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Testosterone/Epi-Testosterone Ratio | Rupa Health [rupahealth.com]

- 19. Evaluation of this compound and testosterone excretion in polycystic ovary disease and other ovarian disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Androgen excess: a hallmark of polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Steroidogenesis in human polycystic ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [Testosterone metabolism and doping test results] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. UDP-glucuronosyltransferases (UGTs) 2B7 and UGT2B17 display converse specificity in testosterone and this compound glucuronidation, whereas UGT2A1 conjugates both androgens similarly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. frontiersin.org [frontiersin.org]

- 25. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow [protocols.io]

- 26. dshs-koeln.de [dshs-koeln.de]

- 27. mdpi.com [mdpi.com]

- 28. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PMC [pmc.ncbi.nlm.nih.gov]

Epitestosterone's Role in Androgen-Dependent Physiological Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitestosterone, the 17α-epimer of testosterone (B1683101), has long been considered an inactive steroid. However, emerging evidence reveals its significant role in modulating androgen-dependent physiological processes. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its physiological effects, and its potential as a therapeutic agent. We delve into its interaction with the androgen receptor and its potent inhibition of 5α-reductase, presenting key quantitative data, detailed experimental protocols, and illustrative signaling pathways to facilitate further research and drug development in this area.

Introduction

This compound is an endogenous steroid that differs from testosterone only in the stereochemistry of the hydroxyl group at the C17 position.[1] While testosterone is the primary male sex hormone, this compound is now recognized as more than just an inert metabolite.[2] It is a weak competitive antagonist of the androgen receptor (AR) and a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone (B1667394) (DHT).[1][3] These properties confer this compound with anti-androgenic effects, making it a molecule of significant interest in various physiological and pathological contexts, including prostate biology and hair growth.[4][5] This guide aims to provide an in-depth technical resource on the multifaceted role of this compound.

Mechanism of Action

This compound exerts its influence on androgen-dependent processes through a dual mechanism:

-

Competitive Androgen Receptor Antagonism: this compound binds to the androgen receptor, competing with androgens like testosterone and DHT.[3] However, its binding affinity is significantly lower than that of potent androgens. This weak antagonism means that in the presence of high concentrations of potent androgens, its effect at the receptor level may be limited.

-

Inhibition of 5α-Reductase: this compound is a potent competitive inhibitor of 5α-reductase.[3] By blocking this enzyme, it reduces the conversion of testosterone to DHT. This is a crucial mechanism as DHT is a more potent activator of the androgen receptor than testosterone.[6] The inhibition of 5α-reductase by this compound can therefore significantly attenuate androgen signaling in tissues where this enzyme is highly expressed, such as the prostate and hair follicles.[7]

Quantitative Data

The following tables summarize key quantitative data regarding this compound's biochemical interactions and physiological concentrations.

Table 1: Inhibitory Constants (Ki) and IC50 Values

| Parameter | Value | Tissue/System | Reference |

| Androgen Receptor Binding | |||

| Ki (vs. methyltrienolone) | 29.8 nmol/L | Rat prostate cytosol | [3][4][8] |

| 5α-Reductase Inhibition | |||

| Ki (vs. testosterone) | 1.2 µmol/L | Rat prostate pellet | [3][8] |

Table 2: Physiological Concentrations of this compound

| Fluid/Tissue | Concentration | Subject Group | Reference |

| Plasma | |||

| Adult Men | ~2.5 nmol/L | [4] | |

| Adult Women | ~1.2 nmol/L | [4] | |

| Pre-pubertal Boys | Similar to or higher than testosterone | [9] | |

| Prostate Tissue | |||

| Hyperplastic Prostate | Comparable to androstenedione, ~2x testosterone, ~0.5x DHT | Men (55-82 years) | [9] |

| Urine | |||

| Adult Men | 200–500 nmol/day | [4] | |

| Adult Women | 80–500 nmol/day | [4] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

References

- 1. The effect of this compound on gonadotrophin synthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the hamster flank organ test for the screening of anti-androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hormonebalance.org [hormonebalance.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]

- 8. This compound--an endogenous antiandrogen? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound in human blood and prostatic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural function of epitestosterone in the human body

An In-depth Technical Guide on the Natural Function of Epitestosterone

Introduction

This compound (17α-hydroxy-4-androsten-3-one) is an endogenous steroid hormone and a natural 17α-epimer of testosterone (B1683101).[1] For many years, it was considered an inactive metabolite with no significant biological function.[2][3][4] However, emerging research has unveiled its complex role as a modulator of androgenic activity, acting through multiple pathways.[3][4] This steroid is present in biological fluids of humans and several other mammals.[2] Its concentration in the body is not significantly affected by the administration of exogenous testosterone, a characteristic that has made the urinary testosterone to this compound (T/E) ratio a cornerstone of anti-doping tests for testosterone abuse.[3][5] This guide provides a comprehensive overview of the biochemistry, biosynthesis, physiological concentrations, and multifaceted functions of this compound, targeting researchers and professionals in drug development.

Biosynthesis and Metabolism

The precise biosynthetic pathway of this compound in humans has not been fully elucidated, but it is understood to parallel that of testosterone.[3][4] Approximately 50% of its production in males is attributed to the testes, with a smaller contribution from the adrenal glands.[1][2]

Biosynthesis

This compound synthesis may occur through both the Δ4 and Δ5 steroidogenic pathways. The Δ5 pathway, proceeding via 5-androstene-3β,17α-diol, is considered a significant route.[2][6] Key enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) are involved in converting Δ5 precursors into the Δ4 steroids, including this compound.[7]

Metabolism

This compound is poorly metabolized in the human body compared to testosterone.[2] A significant portion (around 50%) is excreted unchanged in the urine.[2] The primary metabolic transformation involves reduction by 5α-reductase (both SRD5A1 and SRD5A2 isoforms) to form 5α-dihydrothis compound.[8] This is followed by further reduction to 5α-androstane-3α,17α-diol and 5β-androstane-3α,17α-diol, which are then excreted.[2] Unlike testosterone and this compound, there is no evidence of interconversion between the two epimers in humans.[2]

Physiological Concentrations

This compound levels are dependent on age and sex. Notably, in prepubertal children, plasma this compound concentrations can exceed those of testosterone, highlighting its potential role as a natural antiandrogen during development.[5][9]

| Parameter | Adult Males | Adult Females | Reference(s) |

| Plasma Concentration | ~2.5 nmol/L | ~1.2 nmol/L | [2] |

| Urinary Excretion | 200–500 nmol/day | 80–500 nmol/day | [2] |

| Testosterone/Epitestosterone (T/E) Ratio (Urine) | ~1:1 (typically 0.03-4.9) | ~0.7-0.8 | [1][2] |

Mechanism of Action

This compound exerts a complex and multifaceted influence on androgen signaling, primarily acting as an endogenous antiandrogen.[5][9] Its effects are mediated through several distinct mechanisms.

-

Competitive Androgen Receptor (AR) Antagonism : this compound can bind to the androgen receptor, acting as a weak competitive antagonist to more potent androgens like testosterone and dihydrotestosterone (B1667394) (DHT).[1][10]

-

5α-Reductase Inhibition : It is a potent competitive inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more active DHT.[1][10] This action reduces the local amplification of the androgenic signal in tissues like the prostate and hair follicles.[3][4]

-

Inhibition of Testosterone Biosynthesis : Studies have shown that this compound can inhibit enzymes involved in testosterone synthesis, further contributing to its antiandrogenic profile.[2][3][4]

-

Antigonadotropic Activity : It has demonstrated a weak antigonadotropic effect, potentially modulating the hypothalamic-pituitary-gonadal axis.[2][4]

-

Partial Agonism : Paradoxically, the 5α-reduction of this compound to 5α-dihydrothis compound increases its ability to transactivate the androgen receptor, revealing a role as a partial agonist.[8] This suggests that its net effect (antagonist vs. agonist) may be tissue-specific, depending on local 5α-reductase activity.[8]

Physiological Functions and Clinical Relevance

The primary physiological role of this compound appears to be the modulation and regulation of androgen-dependent processes.[3][4]

Regulation of Prostate Growth

Given its antiandrogenic properties, particularly the inhibition of 5α-reductase, this compound is presumed to play a role in controlling prostate growth.[2][3] The concentration of this compound in the prostate gland is notably high, often 2 to 4 times that of testosterone.[11] Studies have shown that men with prostate cancer have significantly lower levels of this compound compared to healthy controls, suggesting a potential protective function.[11] However, some in vitro studies using prostate cancer cell lines have yielded conflicting results, showing either weak androgenic or inhibitory effects, indicating a complex relationship that warrants further investigation.[12]

Role in Androgenic Alopecia (Male-Pattern Baldness)

Androgenic alopecia is strongly linked to the action of DHT on genetically susceptible hair follicles.[13] this compound's ability to inhibit 5α-reductase suggests it may be a natural regulator of DHT production in the scalp.[14] Research has demonstrated that the ratio of testosterone to this compound is significantly higher in the hair of balding men compared to non-balding controls, supporting the hypothesis that a local deficiency in this compound's 5α-reductase-inhibiting activity could contribute to hair loss.[14][15]

Application in Anti-Doping Control

The most established application of this compound measurement is in sports anti-doping. Because endogenous this compound levels are not affected by the administration of synthetic testosterone, the urinary T/E ratio serves as a reliable marker for testosterone abuse.[1][2] A typical T/E ratio is around 1:1.[1] Anti-doping authorities have established a threshold (currently a T/E ratio of 4:1) which, if exceeded, triggers further investigation, such as Isotope Ratio Mass Spectrometry (IRMS), to confirm the exogenous origin of the testosterone.[16][17]

Key Experimental Protocols

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective : To measure the concentration of this compound and testosterone in biological matrices (urine, plasma, hair).

-

Methodology :

-

Sample Preparation : Urine samples undergo enzymatic hydrolysis with β-glucuronidase to deconjugate the steroids.[18] This is followed by solid-phase extraction (SPE) to isolate and purify the steroid fraction.

-

Derivatization : The extracted steroids are derivatized (e.g., silylation) to increase their volatility and improve chromatographic properties.

-

GC-MS Analysis : The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their retention times and identified and quantified based on their characteristic mass fragmentation patterns.[18][19]

-

5α-Reductase Inhibition Assay

-

Objective : To determine the inhibitory potential of this compound on 5α-reductase activity.

-

Methodology :

-

Enzyme Source : A pellet containing 5α-reductase is prepared from rat prostate tissue homogenates.[10]

-

Incubation : The prostate pellet is incubated with a radiolabeled substrate (e.g., [³H]testosterone), a cofactor (NADPH), and varying concentrations of the inhibitor (this compound).

-

Extraction and Separation : After incubation, steroids are extracted from the reaction mixture. The substrate (testosterone) and the product (DHT) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification : The radioactivity in the spots corresponding to testosterone and DHT is measured. The inhibition constant (Ki) is calculated by analyzing the reduction in product formation at different inhibitor concentrations.[10]

-

Androgen Receptor Competitive Binding Assay

-

Objective : To assess the binding affinity of this compound to the androgen receptor.

-

Methodology :

-

Receptor Source : Cytosol containing androgen receptors is prepared from rat prostate tissue.[10]

-

Competitive Binding : The cytosol is incubated with a constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]methyltrienolone) and increasing concentrations of the unlabeled competitor (this compound).

-

Separation : Bound and free radioligand are separated (e.g., using dextran-coated charcoal).

-

Analysis : The radioactivity of the bound fraction is measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).[10]

-

Conclusion

This compound, once dismissed as an inactive epimer of testosterone, is now recognized as a physiologically significant hormone. It functions as an endogenous antiandrogen, modulating the androgenic environment through a complex interplay of androgen receptor antagonism, potent 5α-reductase inhibition, and regulation of steroid biosynthesis. Its role in maintaining homeostasis in androgen-dependent tissues such as the prostate and hair follicles is an active area of research with potential therapeutic implications. Furthermore, its unique metabolic independence from testosterone solidifies its critical role in the detection of androgen abuse in sports. Future research should focus on fully elucidating its biosynthetic pathways and exploring its potential as a biomarker or therapeutic agent for androgen-related pathologies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hormonebalance.org [hormonebalance.org]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound--a hormone or not - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. The in vitro biosynthesis of this compound and testosterone from C19 steroid precursors in the testis of the lizard Tiliqua rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 9. Testosterone/Epitestosterone Ratios—Further Hints to Explain Hyperandrogenemia in Children with Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound--an endogenous antiandrogen? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urologia Polska 2002/55/3 - this compound in the etiology of carcinoma of the prostate [urologiapolska.pl]

- 12. The activity of this compound in hormone dependent prostate tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hair Loss and Testosterone [healthline.com]

- 14. lowtoxinforum.com [lowtoxinforum.com]

- 15. Biochemical roles of testosterone and this compound to 5 alpha-reductase as indicators of male-pattern baldness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Testosterone and doping control - PMC [pmc.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. Detection of this compound doping by isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Correction of the urinary testosterone to this compound ratio measurement in antidoping analyses by chromatographic and mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Epitestosterone: An Endogenous Antiandrogen? A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitestosterone, the naturally occurring 17α-epimer of testosterone (B1683101), has long been considered an inactive metabolite. However, a growing body of evidence suggests it functions as an endogenous antiandrogen, modulating androgenic signaling through a multi-faceted mechanism. This technical guide provides an in-depth analysis of this compound's antiandrogenic properties, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its study. Visualizations of key pathways and experimental workflows are included to facilitate understanding. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel antiandrogenic therapies.

Introduction

This compound is an endogenous steroid found in biological fluids of mammals, including humans.[1] Structurally, it differs from testosterone only in the stereochemistry at the C17 position.[2] While its production appears to parallel that of testosterone, its concentration is not influenced by exogenous testosterone administration, a principle that forms the basis of anti-doping tests.[3][4] Initially dismissed as biologically inert, research beginning in the late 1980s revealed that this compound can counteract the effects of androgens, suggesting a role as a natural regulator of androgen-dependent processes.[1][4] Its potential involvement in modulating prostate growth and body hair distribution has made it a subject of increasing interest.[4][5]

This guide explores the core mechanisms of this compound's antiandrogenic activity, which include:

-

Competitive inhibition of the androgen receptor (AR)

-

Inhibition of 5α-reductase, the enzyme that converts testosterone to the more potent dihydrotestosterone (B1667394) (DHT)

-

Inhibition of androgen biosynthesis via CYP17A1

-

Antigonadotropic activity, affecting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH)

Data Presentation: Quantitative Analysis of this compound's Antiandrogenic Activity

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | Species | Ki (Inhibition Constant) | IC50 (Half Maximal Inhibitory Concentration) | Reference(s) |

| Androgen Receptor | Rat prostate cytosol binding assay | Rat | 29.8 nmol/L | - | [6] |

| 5α-reductase | Rat prostate pellet | Rat | 1.2 µmol/L | - | [6] |

| CYP17A1 (17α-hydroxylase) | Recombinant human enzyme | Human | - | Data not available | [1] |

| CYP17A1 (17,20-lyase) | Recombinant human enzyme | Human | - | Data not available | [1] |

Table 2: In Vivo Antiandrogenic Effects of this compound

| Animal Model | Androgen | This compound Treatment | Measured Outcome | Result | Reference(s) |

| Castrated Male Mice | Testosterone propionate | Co-administration | Reduction in seminal vesicle and kidney weight | Significant reduction in organ weight | [7][8] |

| Intact Male Mice | Endogenous | Administration | Weight of seminal vesicles and kidney, bone density | Significant decrease in organ weight and bone density | |

| Female Golden Syrian Hamsters | Testosterone (T) | 5- and 10-fold excess | Pigmented spot size, sebaceous gland area, hair follicle diameter | Significant inhibition of T-dependent stimulation | [9] |

| Female Golden Syrian Hamsters | Dihydrotestosterone (DHT) | 10-fold excess | Pigmented spot size, sebaceous gland area, hair follicle diameter | Significant inhibition of DHT-dependent stimulation | [9] |

| Ovariectomized Immature Rats | Endogenous | Intraperitoneal injection (up to 10 mg) | Plasma LH and FSH levels | Dose-dependent decrease in LH and to a lesser extent, FSH | [10][11] |

Signaling Pathways and Mechanisms of Action

This compound exerts its antiandrogenic effects through multiple pathways. The following diagrams illustrate these mechanisms.

Androgen Receptor Signaling and Inhibition

Androgens like testosterone and DHT bind to the androgen receptor, leading to its translocation to the nucleus and the transcription of androgen-dependent genes. This compound competitively binds to the androgen receptor, preventing the binding of more potent androgens.

References

- 1. benchchem.com [benchchem.com]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of Steroids in Human Plasma | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Unique Patterns of Molecular Profiling between Human Prostate Cancer LNCaP and PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiandrogenic activity of this compound in male mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Does this compound function as an endogenous antiandrogen?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. The effect of this compound on the plasma levels of LH and FSH in ovariectomized immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Epitestosterone Formation from Dehydroepiandrosterone (DHEA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroepiandrosterone (B1670201) (DHEA), an adrenal prohormone, serves as a crucial precursor in the biosynthesis of various steroid hormones. Its conversion to epitestosterone (epiT), the 17α-epimer of testosterone (B1683101), is a significant metabolic pathway with implications in endocrinology and anti-doping science. This technical guide provides an in-depth overview of the core biochemical pathways, enzymatic reactions, and experimental methodologies involved in the formation of this compound from DHEA. Quantitative data from key studies are summarized, and detailed experimental protocols are provided for researchers. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the process.

Introduction

Dehydroepiandrosterone (DHEA) is the most abundant circulating steroid hormone precursor in humans, primarily synthesized in the adrenal glands. It plays a pivotal role as an intermediate in the biosynthesis of androgens and estrogens.[1] this compound, the 17α-stereoisomer of testosterone, is a naturally occurring steroid that has been utilized as a reference in doping controls to assess testosterone administration. While its biological functions are still under investigation, its formation from DHEA involves key enzymatic steps that are crucial for understanding steroid metabolism.

Two primary pathways for the conversion of DHEA to this compound have been proposed, both involving a series of enzymatic reactions. These pathways are primarily differentiated by the initial enzymatic step acting on DHEA.

Biochemical Pathways of this compound Formation from DHEA

The formation of this compound from DHEA is primarily mediated by the sequential action of two key enzymes: 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17α-hydroxysteroid dehydrogenase (17α-HSD).

Pathway 1: The Androstenedione (B190577) Intermediate Pathway

The predominant pathway for this compound synthesis from DHEA involves the initial conversion of DHEA to androstenedione.

-

DHEA to Androstenedione: The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) catalyzes the conversion of DHEA to androstenedione. This is a rate-limiting step in the peripheral synthesis of androgens.[2][3]

-

Androstenedione to this compound: Subsequently, 17α-hydroxysteroid dehydrogenase (17α-HSD) acts on androstenedione to produce this compound.[4][5]

Pathway 2: The 5-Androstene-3β,17α-diol (Epi5-diol) Intermediate Pathway

An alternative pathway involves the initial formation of an this compound precursor, 5-androstene-3β,17α-diol (epi5-diol).

-

DHEA to Epi5-diol: 17α-hydroxysteroid dehydrogenase (17α-HSD) can directly convert DHEA to epi5-diol.[4][5]

-

Epi5-diol to this compound: The intermediate epi5-diol is then converted to this compound by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD).[6]

The relative importance of each pathway may vary depending on tissue-specific enzyme expression and substrate availability.

Quantitative Data on Enzyme Kinetics

The efficiency of the enzymatic conversions in the this compound synthesis pathway is crucial for understanding the overall flux and regulation. The following tables summarize the available kinetic parameters for the key enzymes involved.

Table 1: Michaelis-Menten Constants (Km) for 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

| Substrate | Enzyme Source | Km (µM) | Reference |

| Dehydroepiandrosterone (DHEA) | Human Adrenal Gland | 0.3 | [7] |

| Dehydroepiandrosterone (DHEA) | Human Placenta | ~0.02 | [8] |

| Dehydroepiandrosterone (DHEA) | Human Ovary | ~0.4 | [8] |

Table 2: Substrate Specificity of Mouse 17α-Hydroxysteroid Dehydrogenase (17α-HSD)

Data from experiments with stably expressed enzyme in HEK-293 cells.

| Substrate | Product | Conversion (%) | Reference |

| Androstenedione | This compound | ~35 | [4] |

| DHEA | Epi5-diol | ~20 | [4] |

| 5α-Androstanedione | epi-Dihydrotestosterone | ~25 | [4] |

| Androsterone | epi-Androstanediol | ~15 | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the formation of this compound from DHEA.

Cell-Based Assay for DHEA Conversion using Transfected HEK-293 Cells

This protocol is adapted from studies investigating steroid metabolism in cultured cells.[4][9]

Objective: To determine the conversion of DHEA to this compound and its intermediates by cells expressing 17α-HSD.

Materials:

-

HEK-293 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Expression vector containing the cDNA for 17α-HSD (e.g., pCMV-17α-HSD)

-

Transfection reagent (e.g., Lipofectamine)

-

[¹⁴C]-labeled DHEA or androstenedione

-

Unlabeled steroid standards (DHEA, androstenedione, this compound, epi5-diol)

-

Solvents for extraction (e.g., diethyl ether or ethyl acetate)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Developing solvents for TLC (e.g., toluene:methanol 90:10 v/v)[10]

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mobile phase for HPLC (e.g., acetonitrile:water gradient)[11]

-

Scintillation counter

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK-293 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.[12][13]

-

Seed cells in 6-well plates to reach 80-90% confluency on the day of transfection.

-

Transfect cells with the 17α-HSD expression vector using a suitable transfection reagent according to the manufacturer's protocol.[14][15] Use an empty vector as a negative control.

-

Allow cells to express the enzyme for 24-48 hours post-transfection.

-

-

Steroid Conversion Assay:

-

Replace the culture medium with fresh serum-free medium containing the radiolabeled substrate (e.g., 0.1 µM [¹⁴C]-DHEA).

-

Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

-

Collect the culture medium.

-

-

Steroid Extraction:

-

Extract the steroids from the collected medium by adding 2 volumes of an organic solvent (e.g., diethyl ether).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic phase and evaporate to dryness under a stream of nitrogen.

-

-

Analysis of Metabolites:

-

TLC Analysis:

-

Dissolve the dried extract in a small volume of a suitable solvent (e.g., methanol).

-

Spot the extract onto a silica (B1680970) gel TLC plate alongside unlabeled steroid standards.

-

Develop the TLC plate in a chamber with an appropriate solvent system.[10][16]

-

Visualize the unlabeled standards (e.g., using UV light or iodine vapor).

-

Expose the TLC plate to a phosphor screen or X-ray film to detect the radioactive metabolites.

-

Identify the radioactive spots corresponding to the standards and quantify the radioactivity using a scintillation counter.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in the HPLC mobile phase.

-

Inject the sample into an HPLC system equipped with a C18 column and a radioactivity detector.

-

Elute the steroids using a suitable gradient of mobile phase.[11][17]

-

Identify and quantify the peaks corresponding to the substrate and its metabolites by comparing their retention times with those of the standards.

-

-

References

- 1. researchgate.net [researchgate.net]

- 2. air.unimi.it [air.unimi.it]

- 3. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Regulation of Human 3β-Hydroxysteroid Dehydrogenase Type 2 by Adrenal Corticosteroids and Product-Feedback by Androstenedione in Human Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and characterization of a novel 17 alpha-hydroxysteroid dehydrogenase from an intestinal Eubacterium sp. VPI 12708 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic studies on the enzymes catalysing the conversion of 17alpha-hydroxyprogesterone and dehydroepiandrosterone to androstenedione in the human adrenal gland in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic comparison of the 3 beta-hydroxysteroid dehydrogenase activity in human placenta, chorion laeve, and ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mammalian Cells Engineered to Produce Novel Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.mu-varna.bg [journals.mu-varna.bg]

- 12. static.igem.org [static.igem.org]

- 13. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]

- 14. hek293.com [hek293.com]

- 15. Culture and transfection of HEK293T cells [protocols.io]

- 16. mjas.analis.com.my [mjas.analis.com.my]

- 17. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Core Concept: Epitestosterone is an Epimer, Not a Metabolite, of Testosterone

An In-Depth Technical Guide on the Core Relationship Between Testosterone (B1683101) and Epitestosterone

This compound is a naturally occurring steroid that is an epimer of testosterone.[1] This means it shares the same chemical formula but differs in the three-dimensional arrangement of atoms at a single chiral center, specifically the hydroxyl group at the 17th carbon position (C17). In testosterone, the hydroxyl group is in the beta (β) position, while in this compound, it is in the alpha (α) position.[1] this compound is not a metabolic byproduct of testosterone; rather, its biosynthesis appears to run parallel to that of testosterone from common precursors.[2] This distinction is crucial in the context of steroid biochemistry and anti-doping analysis. The administration of exogenous testosterone does not lead to a corresponding increase in this compound levels, a fact that forms the basis of the testosterone-to-epitestosterone (T/E) ratio used in sports anti-doping tests.[2][3]

Quantitative Data on Testosterone and this compound

The following tables summarize key quantitative parameters for testosterone and this compound in healthy adult humans.

Table 1: Production Rates of Testosterone and this compound

| Steroid | Production Rate in Men | Production Rate in Women |

| Testosterone | ~6.8 mg/day | Significantly lower than in men |

| This compound | ~220 µ g/day (approx. 3% of testosterone production)[4] | Data not readily available |

Table 2: Plasma Concentrations of Testosterone and this compound

| Steroid | Plasma Concentration in Adult Men | Plasma Concentration in Adult Women |

| Testosterone | Varies widely with age and health status | Lower than in men |

| This compound | ~2.5 nmol/L[1] | ~1.2 nmol/L[1] |

Table 3: Urinary Excretion of Testosterone and this compound

| Steroid | Urinary Excretion in Adult Men | Urinary Excretion in Adult Women |

| Testosterone | Varies, often measured as a ratio to this compound | Lower than in men |

| This compound | 200–500 nmol/day[1] | 80–500 nmol/day[1] |

Table 4: Testosterone to this compound (T/E) Ratio

| Population | Typical T/E Ratio | Notes |

| Healthy Adults | Approximately 1:1[5] | Can be influenced by genetic factors, alcohol consumption, and certain medical conditions.[6] |

| Anti-Doping Threshold | > 4:1 | A ratio above this level is considered suspicious and may trigger further investigation for exogenous testosterone administration.[3] |

Signaling Pathways and Logical Relationships

Biosynthetic Pathway of Testosterone and this compound

The following diagram illustrates the parallel biosynthetic pathways of testosterone and this compound from the precursor androstenedione (B190577).

Experimental Workflow for Steroid Analysis

This diagram outlines a typical workflow for the analysis of testosterone and this compound in a clinical or research setting.

Logical Relationship: Epimers

This diagram visually represents the epimeric relationship between testosterone and this compound, highlighting the difference in the stereochemistry of the hydroxyl group at C17.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Testosterone and this compound

This protocol provides a general framework for the analysis of testosterone and this compound in urine by GC-MS.

-

Sample Preparation:

-

Hydrolysis: To a 2-5 mL urine sample, add an internal standard (e.g., deuterated testosterone and this compound). Adjust the pH to 7.0 with phosphate (B84403) buffer. Add β-glucuronidase enzyme and incubate at 55-60°C for 1-3 hours to deconjugate the steroids.[7]

-

Extraction: After cooling, perform a liquid-liquid extraction with an organic solvent like methyl tert-butyl ether (MTBE) or a solid-phase extraction (SPE) using a C18 cartridge.[7]

-

Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium (B1175870) iodide and dithioerythritol (B556865) catalyst. Heat at 60-80°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Analysis:

-

Gas Chromatograph Conditions:

-

Column: A non-polar capillary column (e.g., DB-1ms, HP-5ms).

-

Injection: 1-2 µL of the derivatized sample in splitless mode.

-

Temperature Program: Start at a lower temperature (e.g., 180°C), ramp up to a higher temperature (e.g., 240°C) at a controlled rate, and then ramp to a final temperature (e.g., 300°C).

-

-

Mass Spectrometer Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for testosterone-TMS and this compound-TMS derivatives and their internal standards.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Testosterone and this compound

This protocol outlines a general procedure for the simultaneous quantification of testosterone and this compound in plasma using LC-MS/MS.

-

Sample Preparation:

-

Protein Precipitation: To a 100-500 µL plasma sample, add an internal standard (e.g., deuterated testosterone and this compound). Add a protein precipitating agent like acetonitrile (B52724) or methanol (B129727), vortex, and centrifuge to pellet the proteins.

-

Liquid-Liquid Extraction: Transfer the supernatant and perform a liquid-liquid extraction with a solvent such as MTBE or a hexane/ethyl acetate (B1210297) mixture to further clean up the sample and concentrate the analytes.

-

Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase used for the LC separation.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatograph Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of water with a small amount of formic acid (for protonation) and an organic solvent like methanol or acetonitrile.

-

Flow Rate: A typical flow rate for analytical scale columns is 0.2-0.5 mL/min.

-

-

Mass Spectrometer Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for testosterone, this compound, and their internal standards for high selectivity and sensitivity.

-

-

References

- 1. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of androstenedione formation from testosterone and this compound catalyzed by purified cytochrome P-450b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Urinary testosterone (T) to this compound (E) ratios by GC/MS. I. Initial comparison of uncorrected T/E in six international laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. hormonebalance.org [hormonebalance.org]

- 7. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Determinants of Endogenous Epitestosterone Levels: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Endogenous epitestosterone levels, a critical parameter in steroid profiling and anti-doping applications, are significantly influenced by genetic factors. This technical guide provides an in-depth analysis of the key genes and their polymorphisms that modulate the biosynthesis and metabolism of this compound. A comprehensive understanding of these genetic determinants is paramount for the accurate interpretation of steroid profiles in clinical research and for the development of novel therapeutics targeting androgen pathways. This document summarizes quantitative data on the impact of these genetic variations, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and workflows.

Introduction

This compound is a naturally occurring epimer of testosterone (B1683101), differing only in the orientation of the hydroxyl group at the C17 position. While long considered biologically inactive, recent studies have indicated its potential role as a modulator of the androgen receptor and as an inhibitor of 5α-reductase. The ratio of testosterone to this compound (T/E ratio) in urine is a key biomarker for detecting the illicit use of exogenous testosterone. However, this ratio is subject to significant inter-individual variability, a substantial portion of which is attributable to genetic polymorphisms in enzymes responsible for androgen synthesis and metabolism. This guide focuses on the primary genetic factors known to influence endogenous this compound concentrations.

Key Genetic Factors and Polymorphisms

The intricate network of steroidogenesis and metabolic clearance pathways is governed by a host of enzymes, with genetic variations in their corresponding genes leading to altered this compound levels. The most well-characterized genetic factors include polymorphisms in the UGT2B17, UGT2B7, CYP17A1, and SRD5A genes.

UGT2B17 and the Deletion Polymorphism

The UGT2B17 gene encodes for the UDP-glucuronosyltransferase 2B17 enzyme, a key player in the glucuronidation and subsequent urinary excretion of testosterone. A common deletion polymorphism in the UGT2B17 gene results in the absence of the functional enzyme, leading to significantly reduced testosterone glucuronidation. While UGT2B17 does not directly glucuronidate this compound, its absence impacts the T/E ratio by decreasing the numerator.[1][2][3][4]

UGT2B7 and this compound Glucuronidation

The UGT2B7 enzyme is the primary catalyst for the glucuronidation of this compound.[1][2][4][5] Genetic variations in the UGT2B7 gene can, therefore, directly impact the rate of this compound clearance and its urinary concentration.

CYP17A1 and Androgen Biosynthesis

The CYP17A1 gene encodes for the cytochrome P450 17A1 enzyme, which possesses both 17α-hydroxylase and 17,20-lyase activities, critical for the synthesis of androgens, including the precursors of this compound. A common single nucleotide polymorphism (SNP), rs743572 (a T>C substitution in the promoter region), in the CYP17A1 gene has been associated with altered androgen levels.[6][7][8]